3-({5-[(4-bromobenzyl)thio]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole
Description
The compound “3-({5-[(4-bromobenzyl)thio]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The molecule also contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This affords a 5-[(4-bromobenzyl)thio]-1,3,4-oxadiazole-2-amine intermediate . Acylation of the amino group of this intermediate with various acid chlorides yields the final product .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of phenyl acetic acid derivatives with thiosemicarbazide to form a 5-[(4-bromobenzyl)thio]-1,3,4-oxadiazole-2-amine intermediate . This intermediate is then acylated with various acid chlorides to yield the final product .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted from its structure. For example, it is likely to have a high molecular weight (420.35 g/mol) and a density of 1.58±0.1 g/cm3 . Its pKa is predicted to be 8.11±0.50 .Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3OS/c19-14-7-5-12(6-8-14)11-24-18-22-21-17(23-18)9-13-10-20-16-4-2-1-3-15(13)16/h1-8,10,20H,9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTPPUDXKRNVFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=NN=C(O3)SCC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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